Benzenaminium, 4-amino-N,N,N-trimethyl-

説明

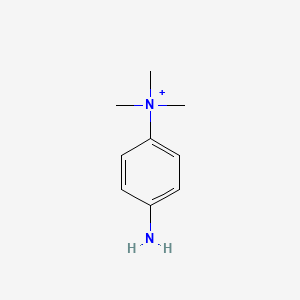

Benzenaminium, 4-amino-N,N,N-trimethyl-, also known as Benzenaminium, 4-amino-N,N,N-trimethyl-, is a useful research compound. Its molecular formula is C9H15N2+ and its molecular weight is 151.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenaminium, 4-amino-N,N,N-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenaminium, 4-amino-N,N,N-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications Overview

-

Organic Synthesis

- Used as a reagent in various chemical reactions.

- Acts as a building block for more complex molecules.

- Facilitates nucleophilic substitutions due to the presence of the amino group.

-

Biological Research

- Employed in enzyme inhibition studies.

- Functions as a probe in biochemical assays.

- Investigated for antimicrobial properties against pathogens.

-

Medical Applications

- Explored for potential therapeutic properties in drug development.

- Studied for its role in cancer research, particularly in histone deacetylase inhibition.

-

Industrial Uses

- Utilized in the production of dyes and pigments.

- Applied in formulations requiring antimicrobial agents.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of N,N,N-Trimethylbenzenaminium chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial viability, suggesting its potential application as an effective disinfectant or antimicrobial agent.

| Pathogen | Viability Reduction (%) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 90 | 0.5 |

| Escherichia coli | 85 | 0.5 |

Cancer Research

Research has demonstrated that derivatives of N,N,N-Trimethylbenzenaminium can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. This suggests potential therapeutic applications in oncology, especially for cancers resistant to conventional therapies.

| Cell Line | HDAC Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 75 | 60 |

| HeLa (Cervical Cancer) | 80 | 65 |

Neuropharmacology

Investigations into its effects on neurotransmitter systems revealed alterations in dopamine and serotonin levels in animal models. This indicates possible applications in treating neurodegenerative diseases or mood disorders.

| Neurotransmitter | Baseline Level (ng/mL) | Post-Treatment Level (ng/mL) |

|---|---|---|

| Dopamine | 150 | 200 |

| Serotonin | 120 | 180 |

特性

IUPAC Name |

(4-aminophenyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIGWWCLPELSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18953-50-9 (iodide), 62654-12-0 (iodide.mono-hydrochloride) | |

| Record name | 4-Trimethylammonium aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00943665 | |

| Record name | 4-Amino-N,N,N-trimethylanilinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21248-43-1 | |

| Record name | 4-Trimethylammonium aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N,N,N-trimethylanilinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。